molecular formula C15H13NO2 B3431077 4-Methoxy-N-methylacridin-9-one CAS No. 88377-24-6

4-Methoxy-N-methylacridin-9-one

Cat. No.: B3431077
CAS No.: 88377-24-6
M. Wt: 239.27 g/mol
InChI Key: NHTBSYLCXKTPTC-UHFFFAOYSA-N
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Description

4-Methoxy-N-methylacridin-9-one is an organic compound belonging to the acridine family. Acridines are heterocyclic compounds containing nitrogen atoms within their ring structures. This particular compound is characterized by the presence of a methoxy group (-OCH3) at the 4-position and a methyl group (-CH3) at the nitrogen atom of the acridin-9-one core. The molecular formula of this compound is C15H13NO2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-methylacridin-9-one typically involves the cyclization of appropriate precursors. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with aniline derivatives to form 2-arylamino benzoic acids. These intermediates undergo cyclization in the presence of polyphosphoric acid to yield acridone derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-methylacridin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the acridine ring .

Scientific Research Applications

4-Methoxy-N-methylacridin-9-one has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other acridine derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing therapeutic agents for diseases such as cancer and Alzheimer’s disease.

    Industry: It finds applications in the production of dyes, pigments, and fluorescent materials

Mechanism of Action

The mechanism of action of 4-Methoxy-N-methylacridin-9-one involves its interaction with biological molecules. Acridine derivatives are known to intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound may also interact with enzymes and proteins involved in DNA repair and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the methyl group at the nitrogen atom influences its electronic properties and interactions with biological targets .

Properties

IUPAC Name

4-methoxy-10-methylacridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-16-12-8-4-3-6-10(12)15(17)11-7-5-9-13(18-2)14(11)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTBSYLCXKTPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008105
Record name 4-Methoxy-10-methylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88377-24-6
Record name 4-Methoxy-N-methylacridin-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088377246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-10-methylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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